molecular formula C9H9NO2S B068832 2-(Allylthio)nicotinic acid CAS No. 175135-25-8

2-(Allylthio)nicotinic acid

Cat. No.: B068832
CAS No.: 175135-25-8
M. Wt: 195.24 g/mol
InChI Key: KSBMXXMQUGZNSF-UHFFFAOYSA-N
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Description

2-(Allylthio)nicotinic acid is an organosulfur compound with the molecular formula C9H9NO2S It is a derivative of nicotinic acid, where an allylthio group is attached to the second position of the pyridine ring

Scientific Research Applications

2-(Allylthio)nicotinic acid has several scientific research applications:

Safety and Hazards

2-(Allylthio)nicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

2-(Allylthio)nicotinic acid has potential applications in various fields due to its unique properties. It could be used in the development of new drugs and in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Allylthio)nicotinic acid can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with allylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the precipitation-polymerization technique, where the compound is synthesized using functional monomers like 4-vinylpridine, this compound, and 2-acetamidoacrylic acid . This method allows for the production of the compound in larger quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The allylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel, along with suitable ligands.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted nicotinic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylmercapto)nicotinic acid
  • 2-(Allylthio)pyridine-3-carboxylic acid
  • 3-Pyridinecarboxylic acid, 2-(2-propen-1-ylthio)-

Uniqueness

2-(Allylthio)nicotinic acid is unique due to its specific structural features, such as the presence of the allylthio group at the second position of the pyridine ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-prop-2-enylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h2-5H,1,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBMXXMQUGZNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365246
Record name 2-(allylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-25-8
Record name 2-(allylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(Allylthio)nicotinic acid interact with Pb(II) ions?

A: this compound acts as a functional monomer in the synthesis of Pb(II)-IIPs. It interacts with Pb(II) ions through chelation, forming a stable complex. XPS and EDS analyses confirmed a chelation ratio of 1:2 for Pb(II) to this compound, indicating that one Pb(II) ion binds to two molecules of this compound. [] This strong interaction is the basis for the selective removal of Pb(II) ions from wastewater.

Q2: What is the significance of the adsorption capacity of Pb(II)-IIP synthesized with this compound?

A: The Pb(II)-IIP synthesized with this compound demonstrated a significantly higher adsorption capacity for Pb(II) ions compared to non-imprinted polymers (NIPs). [] This enhanced capacity, reaching 29.67 mg/g, highlights the effectiveness of the imprinting process and the specific binding affinity of this compound for Pb(II) ions. This property makes Pb(II)-IIP a promising material for the selective removal of Pb(II) from contaminated water sources.

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